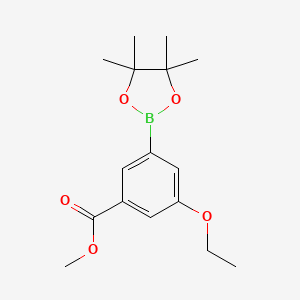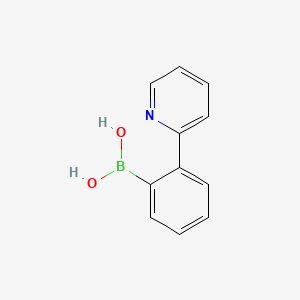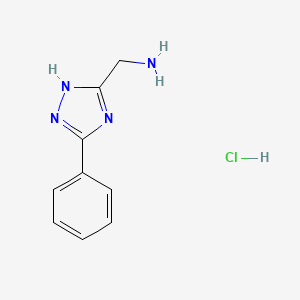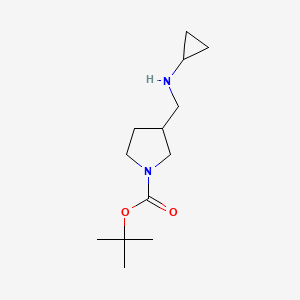![molecular formula C26H45N3O6S B567878 (1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1229337-32-9](/img/structure/B567878.png)
(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually includes the IUPAC name, molecular formula, and molecular weight of the compound.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can be done through experimental methods or theoretical calculations.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Catalytic Oxidation and Chemical Synthesis Cyclohexene and its derivatives are crucial in the chemical industry, serving as intermediates in various synthesis processes. Controlled oxidation reactions of cyclohexene, for example, can yield valuable products for academic and industrial applications. Research on selective oxidation of cyclohexene highlights the importance of developing synthetic routes that can selectively afford targeted products, indicating the potential involvement of complex molecules like the one in catalytic processes or as intermediates in chemical synthesis (Cao et al., 2018).
Biocatalysis and Enzymatic Inhibition In the realm of biocatalysis, carboxylic acids and their derivatives play significant roles as substrates or inhibitors. Understanding the inhibition mechanisms of carboxylic acids on microbial enzymes is critical for metabolic engineering, suggesting the molecule could be explored for its effects on enzymatic activities or microbial growth in biotechnological applications (Jarboe et al., 2013).
Solvent Interactions and Phase Behavior The interaction of organic solvents with various compounds is fundamental to separation technologies and chemical synthesis. The study of activity coefficients at infinite dilution, for instance, provides insights into solvent-solute interactions, which are critical for understanding the solubility and separation of compounds in mixtures. This research can inform the selection of solvents for extracting or purifying complex molecules, including the compound of interest (Domańska et al., 2016).
Potential in Drug Discovery and Development Glycyrrhetinic acid and its derivatives have been explored for their anticancer properties, serving as a scaffold for the development of new therapeutic agents. This indicates the potential for complex molecules, like the one discussed, to serve as lead compounds in drug discovery, particularly in the design of inhibitors targeting specific enzymatic pathways or molecular interactions (Hussain et al., 2021).
Safety And Hazards
This involves understanding the potential risks associated with handling or using the compound.
Orientations Futures
This involves predicting or suggesting potential future research directions or applications for the compound.
Please consult with a professional chemist or a trusted source for accurate information.
Propriétés
IUPAC Name |
(1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N3O6S/c1-23(2,3)19(20(30)29-14-16-17(25(16,7)8)18(29)21(31)32)27-22(33)28-26(12-10-9-11-13-26)15-36(34,35)24(4,5)6/h16-19H,9-15H2,1-8H3,(H,31,32)(H2,27,28,33)/t16-,17-,18-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCDHDPDNUSTLV-CADBVGFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC3(CCCCC3)CS(=O)(=O)C(C)(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC3(CCCCC3)CS(=O)(=O)C(C)(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B567796.png)
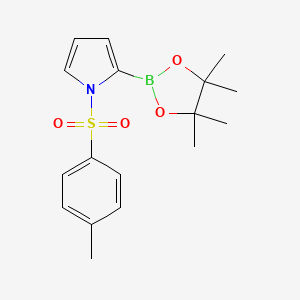

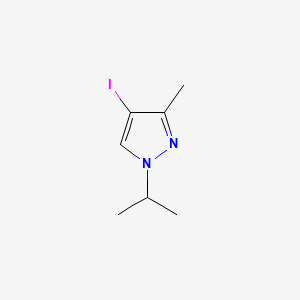

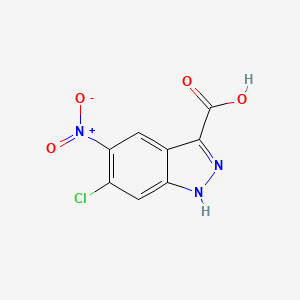
![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)
